Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate typically involves the esterification of 2-[4-(3-pyrrolidinyloxy)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a reference standard in pharmaceutical testing and development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies on its exact mechanism are limited .
Comparison with Similar Compounds
Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate can be compared with other similar compounds such as:
- Methyl 2-[4-(2-pyrrolidinyloxy)phenyl]acetate
- Methyl 2-[4-(4-pyrrolidinyloxy)phenyl]acetate
These compounds share similar structural features but differ in the position of the pyrrolidinyloxy group, which can influence their chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-(4-pyrrolidin-3-yloxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)8-10-2-4-11(5-3-10)17-12-6-7-14-9-12/h2-5,12,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDBSTZMCWVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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